STAT6 SH2 Domain Binding Affinity: Direct Comparison of the 2-Methylsulfonyl Fragment vs. the Fully Elaborated STAT6 Inhibitor AS-1517499
The target compound (CAS 643086-98-0) binds directly to the STAT6 SH2 domain with an inhibition constant (Ki) of 300 nM, as measured by fluorescence polarization (FP) assay [1]. This represents the binding affinity of the 4-benzylamino-2-methylsulfonyl fragment. In contrast, AS-1517499—the fully elaborated derivative in which the 2-methylsulfonyl group has been displaced by a 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino} substituent—inhibits STAT6 with an IC50 of 21 nM in a STAT6-dependent promoter reporter assay [2]. This approximately 14-fold potency enhancement demonstrates that the 2-methylsulfonyl fragment retains intrinsic target engagement and serves as a tractable starting point for SNAr-based lead optimization, rather than being an inactive placeholder.
| Evidence Dimension | STAT6 binding / inhibition potency |
|---|---|
| Target Compound Data | Ki = 300 nM (STAT6 SH2 domain, FP assay) |
| Comparator Or Baseline | AS-1517499: IC50 = 21 nM (STAT6-dependent promoter reporter assay) |
| Quantified Difference | ~14-fold potency gap between fragment and optimized lead; both engage STAT6 |
| Conditions | Target: STAT6 SH2 domain (unknown origin) for Ki; STAT6-dependent promoter reporter in HEK293 cells for IC50 |
Why This Matters
This confirms that the 2-methylsulfonyl compound is not inert; it possesses measurable, moderate STAT6 binding that can be leveraged as a fragment hit or control compound, and its SNAr-reactive methylsulfonyl group provides a direct synthetic path to more potent analogs.
- [1] BindingDB entry BDBM50632174; ChEMBL CHEMBL5430356. Affinity Data: Ki = 300 nM for STAT6 SH2 domain (human). Assay: Binding affinity assessed as inhibition constant by fluorescence polarization (FP) assay. Deposited 2024. View Source
- [2] Nagashima S, Nagata H, Iwata M, Yokota M, Moritomo H, Orita M, Kuromitsu S, Koakutsu A, Ohga K, Takeuchi M, Ohta M, Tsukamoto S. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorg Med Chem. 2007 Jan 15;15(2):1044-55. PMID: 17071093. View Source
